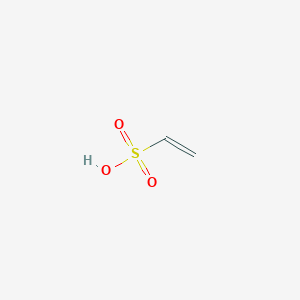
3-(2-Naphthylthio)propionic acid
Overview
Description
3-(2-Naphthylthio)propionic acid is an organic compound with the molecular formula C₁₃H₁₂O₂S and a molecular weight of 232.298 g/mol . It is characterized by the presence of a naphthyl group attached to a propionic acid moiety through a thioether linkage.
Mechanism of Action
Target of Action
The primary target of 3-(2-Naphthylthio)propionic acid (NPA) is Protein Disulfide Isomerase (PDI) . PDI is an enzyme crucial for protein folding and quality control .
Mode of Action
NPA inhibits PDI by binding to its active site, hindering the enzyme’s catalytic function . This inhibition disrupts proper protein folding, leading to endoplasmic reticulum (ER) stress .
Biochemical Pathways
NPA affects the protein folding pathway in the ER . When PDI’s activity is impeded, misfolded proteins accumulate in the ER, prompting the unfolded protein response (UPR) . Additionally, NPA modulates redox signaling pathways by regulating the functioning of glutathione peroxidase and thioredoxin reductase .
Result of Action
The accumulation of misfolded proteins in the ER due to NPA’s inhibition of PDI triggers the UPR, which can culminate in cell death . This indicates that NPA can have significant molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
As a thiol-containing compound, it bears structural resemblance to cysteine, an essential amino acid vital for protein synthesis
Molecular Mechanism
It is known that thiol-containing compounds can play a role in redox signaling pathways by regulating the functioning of certain enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthylthio)propionic acid typically involves the reaction of 2-naphthalenethiol with 3-chloropropionic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-naphthalenethiol attacks the electrophilic carbon of the 3-chloropropionic acid, resulting in the formation of the thioether linkage .
Reaction Conditions:
Reagents: 2-naphthalenethiol, 3-chloropropionic acid
Solvent: Typically anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Temperature: Reflux conditions (approximately 80-100°C)
Duration: Several hours (typically 4-6 hours)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-Naphthylthio)propionic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: 0-25°C.
Reduction: Lithium aluminum hydride; solvent: anhydrous ether; temperature: 0-25°C.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation; solvent: acetic acid; temperature: 0-50°C.
Major Products Formed
Oxidation: Formation of 3-(2-Naphthylsulfinyl)propionic acid or 3-(2-Naphthylsulfonyl)propionic acid.
Reduction: Formation of 3-(2-Naphthylthio)propanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
3-(2-Naphthylthio)propionic acid has broad applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Naphthylmercapto)propionic acid
- 3-(2-Naphthylsulfinyl)propionic acid
- 3-(2-Naphthylsulfonyl)propionic acid
Uniqueness
3-(2-Naphthylthio)propionic acid is unique due to its specific thioether linkage, which imparts distinct chemical and biological properties. Unlike its sulfinyl and sulfonyl analogs, the thioether group in this compound provides a balance between stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-naphthalen-2-ylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJAJQNGNSZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333767 | |
| Record name | 3-(2-Naphthylthio)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-45-3 | |
| Record name | 3-(2-Naphthylthio)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)


![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)








